(S)-4-Methyl-2-(methylamino)pentanoic acid
Overview
Description
(S)-4-Methyl-2-(methylamino)pentanoic acid is a derivative of the amino acid leucine, characterized by the replacement of one of the amino hydrogens with a methyl group. This modification results in a compound with the molecular formula C7H15NO2 and a molecular weight of 145.20 g/mol .
Mechanism of Action
Target of Action
N-Methyl-L-leucine, also known as L-Leucine, N-methyl- or N-Methylleucine, primarily targets the C-X-C motif chemokine 10 . This chemokine plays a crucial role in chemotaxis, or the movement of cells in response to chemical stimuli. It is involved in immune responses and inflammation, making it a significant target for various therapeutic interventions .
Mode of Action
It is known that leucine derivatives can activate themechanistic target of rapamycin complex 1 (mTORC1) . This activation is a two-step process: the cellular uptake by the L-type amino acid transporter 1 (LAT1), responsible for leucine uptake in cells, and the subsequent activation of mTORC1 . The structural requirement for recognition by LAT1 includes a carbonyl oxygen, alkoxy oxygen of the carboxyl group, an amino group, and a hydrophobic side chain .
Biochemical Pathways
N-Methyl-L-leucine may be involved in the mTOR signaling pathway , which is a well-recognized cellular signaling pathway mobilized by amino acids . mTOR is an evolutionarily conserved serine/threonine kinase that controls cell cycle, growth, metabolism, and survival . Additionally, leucine and its derivatives like N-Methyl-L-leucine are formed through overlapping biosynthetic pathways, initiated by the condensation of two pyruvate molecules to form 2-acetolactate .
Pharmacokinetics
It is known that the compound’s uptake into cells switches from the l-type amino acid transporter (lat1) used by leucine to organic anion transporters (oat1 and oat3) and the monocarboxylate transporter type 1 (mct1) . Both the kinetics of MCT1 (lower affinity compared to LAT1) and the ubiquitous tissue expression of MCT1 make it well suited for uptake and distribution of N-Methyl-L-leucine .
Result of Action
The result of N-Methyl-L-leucine’s action is likely the activation of mTORC1, leading to the regulation of cell growth and metabolism . .
Action Environment
The action of N-Methyl-L-leucine can be influenced by various environmental factors. For instance, the equilibrium between two core conformers of leucine derivatives shifts more towards one conformer upon the addition of monovalent cations This suggests that the presence of certain ions in the environment can influence the action of N-Methyl-L-leucine
Preparation Methods
Synthetic Routes and Reaction Conditions: (S)-4-Methyl-2-(methylamino)pentanoic acid can be synthesized through several methods. One common approach involves the methylation of leucine using methyl iodide and sodium hydride . Another method includes the reductive alkylation of leucine derivatives using methyl iodide and silver oxide . These methods ensure the optical purity of the final product, which is crucial for its applications in peptide synthesis .
Industrial Production Methods: In industrial settings, this compound is often produced through large-scale methylation processes. These processes utilize cost-effective and readily available reagents such as methyl halides and dimethyl sulfate . The reaction conditions are optimized to achieve high yields and purity, making the compound suitable for various applications in pharmaceuticals and biotechnology .
Chemical Reactions Analysis
Types of Reactions: (S)-4-Methyl-2-(methylamino)pentanoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.
Substitution: this compound can participate in substitution reactions, where the methyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products: The major products formed from these reactions include various derivatives of this compound, such as oxo derivatives, amine derivatives, and substituted leucine compounds .
Scientific Research Applications
(S)-4-Methyl-2-(methylamino)pentanoic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
- N-Methylvaline
- N-Methylisoleucine
- N-Methylalanine
Comparison: (S)-4-Methyl-2-(methylamino)pentanoic acid is unique among its analogs due to its specific interaction with chemokines and its role in peptide synthesis . While other N-methylated amino acids like N-Methylvaline and N-Methylisoleucine share similar structural features, this compound’s distinct properties make it particularly valuable in research and industrial applications .
Properties
IUPAC Name |
(2S)-4-methyl-2-(methylamino)pentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-5(2)4-6(8-3)7(9)10/h5-6,8H,4H2,1-3H3,(H,9,10)/t6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJODGRWDFZVTKW-LURJTMIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801031240 | |
Record name | L-N-Methylleucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801031240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3060-46-6 | |
Record name | N-Methylleucine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003060466 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | L-N-Methylleucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801031240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-METHYLLEUCINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2YT9687ECD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.